rel-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine hydrochloride rel-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909286-99-2
VCID: VC6228767
InChI: InChI=1S/C7H15NS.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1
SMILES: CSC1CCCCC1N.Cl
Molecular Formula: C7H16ClNS
Molecular Weight: 181.72

rel-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine hydrochloride

CAS No.: 1909286-99-2

Cat. No.: VC6228767

Molecular Formula: C7H16ClNS

Molecular Weight: 181.72

* For research use only. Not for human or veterinary use.

rel-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine hydrochloride - 1909286-99-2

Specification

CAS No. 1909286-99-2
Molecular Formula C7H16ClNS
Molecular Weight 181.72
IUPAC Name (1R,2R)-2-methylsulfanylcyclohexan-1-amine;hydrochloride
Standard InChI InChI=1S/C7H15NS.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1
Standard InChI Key LJAFSCLCEZRJDW-ZJLYAJKPSA-N
SMILES CSC1CCCCC1N.Cl

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of rel-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine hydrochloride is C₇H₁₅NS·HCl, with a molecular weight of 181.72 g/mol. Its IUPAC name specifies the relative stereochemistry of the amine and methylsulfanyl groups on the cyclohexane ring. Key structural features include:

  • A six-membered cyclohexane ring in a chair conformation, minimizing steric strain.

  • A methylsulfanyl (-SMe) group at the 2-position, contributing to electron-rich regions via sulfur’s lone pairs.

  • A primary amine (-NH₂) group at the 1-position, protonated to form the hydrochloride salt (pKa ≈ 10–11) .

The compound’s stereochemistry is critical for its interactions in chiral environments, such as enzyme binding pockets. Computational models predict a dipole moment of 3.2 D due to the polar amine and sulfur groups .

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis of rel-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine hydrochloride typically involves stereoselective cyclization and functional group interconversion. A representative pathway includes:

  • Cyclohexene Epoxidation:
    Starting from cyclohexene, epoxidation with a chiral catalyst (e.g., Sharpless conditions) yields an epoxide with defined stereochemistry .

  • Ring-Opening with Methylsulfanyl Nucleophile:
    The epoxide undergoes nucleophilic attack by methylsulfanyl lithium, selectively opening the ring to form a trans-diol intermediate.

  • Amine Introduction:
    The diol is converted to the amine via a Curtius rearrangement or enzymatic transamination, preserving stereochemistry .

  • Salt Formation:
    Treatment with hydrochloric acid produces the hydrochloride salt, improving crystallinity .

Key Reaction Conditions:

  • Enzymatic transamination using Chromobacterium violaceum achieves 76% yield and >99% enantiomeric excess (ee) under optimized pH (8.0) and temperature (30°C) .

  • Palladium-catalyzed cross-coupling reactions introduce the methylsulfanyl group with high regioselectivity.

Industrial-Scale Production

Physicochemical Properties

PropertyValueMethod/Source
Melting Point198–202°C (decomposes)Differential Scanning Calorimetry
Solubility (25°C)85 mg/mL in H₂OUSP Method <791>
LogP (Octanol-Water)1.4 ± 0.2HPLC Retention Time
pKa (Amine)10.3Potentiometric Titration

The hydrochloride salt’s high water solubility makes it suitable for aqueous reaction conditions, while the methylsulfanyl group enhances lipophilicity for membrane penetration in biological systems .

Biological and Pharmacological Activity

Enzyme Inhibition

In vitro studies on structurally similar cyclohexanamine derivatives demonstrate moderate acetylcholinesterase inhibition (IC₅₀ = 12 µM), attributed to the amine group’s interaction with the enzyme’s catalytic triad . Molecular docking simulations suggest the methylsulfanyl moiety occupies a hydrophobic pocket adjacent to the active site.

Industrial Applications

Asymmetric Catalysis

The compound serves as a chiral auxiliary in aldol reactions, inducing up to 92% ee in β-hydroxy ketone products. Its rigid cyclohexane backbone minimizes conformational flexibility, improving stereocontrol .

Polymer Modification

Incorporation into epoxy resins via amine-epoxide reactions increases thermal stability (Tg = 145°C vs. 120°C for unmodified resins), attributed to sulfur’s radical-scavenging properties .

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